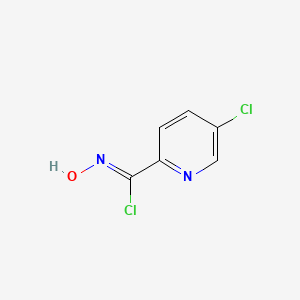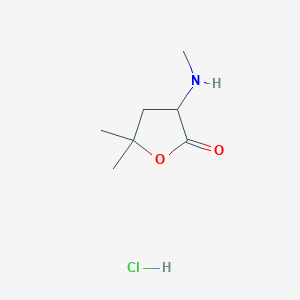
5,5-Dimethyl-3-(methylamino)oxolan-2-one hydrochloride
Übersicht
Beschreibung
5,5-Dimethyl-3-(methylamino)oxolan-2-one hydrochloride is a chemical compound with the CAS Number: 1803560-97-5 . It has a molecular weight of 179.65 and its IUPAC name is 5,5-dimethyl-3-(methylamino)dihydrofuran-2(3H)-one hydrochloride . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 5,5-Dimethyl-3-(methylamino)oxolan-2-one hydrochloride is 1S/C7H13NO2.ClH/c1-7(2)4-5(8-3)6(9)10-7;/h5,8H,4H2,1-3H3;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
5,5-Dimethyl-3-(methylamino)oxolan-2-one hydrochloride is a powder at room temperature . Its molecular formula is C7H14ClNO2 and it has a molecular weight of 179.64 g/mol.Wissenschaftliche Forschungsanwendungen
Biological Effects of Related Chemicals : A review of acetamide, formamide, and their derivatives, including dimethyl derivatives, was conducted to update information on their toxicology and commercial importance. The review underscores the continued relevance of these chemicals in both biological and industrial contexts, suggesting areas where derivatives like 5,5-Dimethyl-3-(methylamino)oxolan-2-one hydrochloride might find application (Kennedy, 2001).
Enhancement of Therapeutic Efficacies : Research into pretreatments to enhance the efficacy of photodynamic therapy (PDT) indicates the potential for chemical derivatives to improve medical treatments. This work suggests that chemical modification, such as that seen in 5,5-Dimethyl-3-(methylamino)oxolan-2-one hydrochloride, could be beneficial in optimizing therapeutic outcomes (Gerritsen et al., 2008).
Solvent Applications and Environmental Compatibility : Studies on dimethyl sulfoxide (DMSO) and its interactions highlight the importance of solvents with low toxicity and environmental impact. Such research points to the potential for 5,5-Dimethyl-3-(methylamino)oxolan-2-one hydrochloride to serve as a solvent or co-solvent in various applications, given its structural similarities to DMSO (Kiefer et al., 2011).
Xylan Derivatives for Biopolymer Applications : The modification of xylan into ethers and esters for creating biopolymers with specific properties suggests a framework within which 5,5-Dimethyl-3-(methylamino)oxolan-2-one hydrochloride could be explored for polymer synthesis or modification (Petzold-Welcke et al., 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
5,5-dimethyl-3-(methylamino)oxolan-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-7(2)4-5(8-3)6(9)10-7;/h5,8H,4H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVJTJXRGTYKON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(=O)O1)NC)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-3-(methylamino)oxolan-2-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-Aminophenyl)-2-[4-(tert-pentyl)phenoxy]-acetamide](/img/structure/B1460076.png)
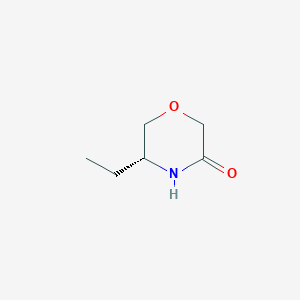

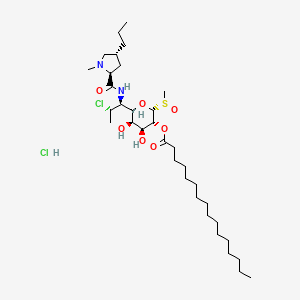
![2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1460081.png)
![4-[(4-Aminobutyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione HCl](/img/structure/B1460082.png)
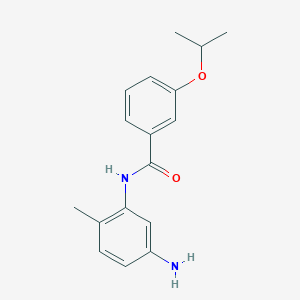

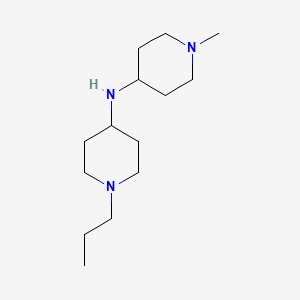
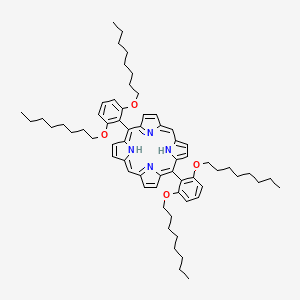

![5,5-Difluoro-1,3,7,9-tetramethyl-10-phenyl-2,8-di(pyridin-4-yl)-5H-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-4-ium-5-uide](/img/structure/B1460097.png)
![3-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-1-(2H-1,3-benzodioxol-5-yl)urea](/img/structure/B1460098.png)
